An In-depth Technical Guide to the Chemical Properties of (4-Bromophenyl)-2-pyridyl ketone
An In-depth Technical Guide to the Chemical Properties of (4-Bromophenyl)-2-pyridyl ketone
For Researchers, Scientists, and Drug Development Professionals
(4-Bromophenyl)-2-pyridyl ketone , also known by its IUPAC name (4-bromophenyl)(pyridin-2-yl)methanone, is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide range of organic compounds. Its unique structure, featuring a bromine-substituted phenyl ring linked to a pyridine ring through a carbonyl group, provides multiple reactive sites for chemical modification. This guide offers a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its role in medicinal chemistry and drug discovery.
Molecular Structure and Physicochemical Properties
(4-Bromophenyl)-2-pyridyl ketone is a solid at room temperature with the chemical formula C₁₂H₈BrNO and a molecular weight of 262.10 g/mol .[1][2][3] The molecule consists of a pyridine ring and a 4-bromophenyl ring connected by a ketone functional group. This arrangement of aromatic and heterocyclic rings, along with the electron-withdrawing nature of the carbonyl group and the bromine atom, dictates its chemical behavior and reactivity.
Table 1: Physicochemical Properties of (4-Bromophenyl)-2-pyridyl ketone
| Property | Value | Reference(s) |
| IUPAC Name | (4-bromophenyl)(pyridin-2-yl)methanone | [1][2] |
| CAS Number | 18453-32-2 | [1][2] |
| Molecular Formula | C₁₂H₈BrNO | [1][2][3] |
| Molecular Weight | 262.10 g/mol | [1][2][3] |
| Appearance | Solid | N/A |
| Melting Point | 98-100 °C (for the 2-amino-5-bromo analogue) | [4] |
| Boiling Point | 451.2 °C at 760 mmHg (for the 2-amino-5-bromo analogue) | [1] |
| Solubility | Soluble in common organic solvents like DMSO and methanol (sparingly for the 2-amino-5-bromo analogue). | [4] |
Spectroscopic Profile
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of the related compound, 2-(4-bromophenyl)pyridine, shows characteristic signals for the aromatic protons. The pyridine ring protons typically appear in the downfield region (δ 7.0-9.0 ppm), while the protons on the bromophenyl ring are also found in the aromatic region (δ 7.0-8.0 ppm).[5] For (4-Bromophenyl)-2-pyridyl ketone, the electron-withdrawing effect of the carbonyl group would be expected to shift the signals of the adjacent protons further downfield.
The ¹³C NMR spectrum of 2-(4-bromophenyl)pyridine displays signals for the aromatic carbons, with the carbon atoms of the pyridine ring appearing at δ 120-157 ppm and those of the bromophenyl ring also in the aromatic region.[5] The presence of the carbonyl group in (4-Bromophenyl)-2-pyridyl ketone would introduce a characteristic signal in the downfield region, typically around δ 190-200 ppm.
2.2. Infrared (IR) Spectroscopy
The IR spectrum of (4-Bromophenyl)-2-pyridyl ketone is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the range of 1650-1700 cm⁻¹. Other characteristic bands would include C=C and C=N stretching vibrations from the aromatic and pyridine rings, as well as C-H stretching and bending vibrations.[6]
2.3. Mass Spectrometry (MS)
Mass spectrometry of (4-Bromophenyl)-2-pyridyl ketone would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage at the carbonyl group, leading to the formation of benzoyl and pyridyl cations, as well as the loss of the bromine atom.[7]
Synthesis and Mechanistic Pathways
The synthesis of (4-Bromophenyl)-2-pyridyl ketone can be achieved through several synthetic routes, with the Grignard reaction being a prominent method.
3.1. Grignard Reaction
A common and effective method for the synthesis of (4-Bromophenyl)-2-pyridyl ketone involves the reaction of a pyridyl Grignard reagent with a 4-bromobenzoyl derivative.
-
Step 1: Formation of the Grignard Reagent. 2-Bromopyridine is reacted with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form 2-pyridylmagnesium bromide. The use of an auxiliary reagent like ethyl bromide can facilitate the initiation of the reaction.[8]
-
Step 2: Acylation. The freshly prepared Grignard reagent is then reacted with 4-bromobenzoyl chloride at low temperatures to yield (4-Bromophenyl)-2-pyridyl ketone.[8]
Causality Behind Experimental Choices: The Grignard reaction is a powerful tool for C-C bond formation. The choice of anhydrous conditions is critical as Grignard reagents are highly reactive towards protic solvents like water. The low temperature during the acylation step helps to control the reactivity of the Grignard reagent and prevent side reactions.
Experimental Protocol: Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanone (A closely related analogue)
A two-step protocol involving oxidation and reduction can be adapted for the synthesis of the target molecule.
-
Step 1: Oxidation of 2-(p-chlorobenzyl)pyridine. To a reaction vessel, add 25g of 2-(p-chlorobenzyl)pyridine and 100ml of water. While stirring, heat the mixture to 85°C. In batches, add 30g of potassium permanganate, ensuring the temperature does not exceed 95°C. Maintain the reaction at 85-95°C for 4 hours. After the incubation period, add 1ml of methanol and stir for an additional 10 minutes. Cool the mixture to 60°C and add 75ml of ethyl acetate. Continue cooling to 30°C and perform suction filtration. Wash the filter cake with 50ml of ethyl acetate. Separate the layers of the filtrate and wash the oil layer with a suitable washing solution. Extract the aqueous layer with 50ml of ethyl acetate. Combine the organic layers and concentrate under reduced pressure to obtain (4-chlorophenyl)(pyridin-2-yl)methanone.[9]
-
Step 2: Reduction to the corresponding alcohol. The intermediate ketone can then be reduced to the corresponding alcohol using a reducing agent like sodium borohydride in a suitable solvent.[9]
This protocol for the chloro-analogue provides a viable template that can be adapted for the bromo-derivative by starting with 2-(4-bromobenzyl)pyridine.
Diagram: Grignard Synthesis Workflow
Caption: Workflow for the synthesis of (4-Bromophenyl)-2-pyridyl ketone via a Grignard reaction.
Chemical Reactivity and Key Reactions
The presence of three key functional groups—the bromophenyl ring, the pyridine ring, and the ketone—endows (4-Bromophenyl)-2-pyridyl ketone with a rich and diverse reactivity profile.
4.1. Reactions at the Bromophenyl Group
The carbon-bromine bond on the phenyl ring is a prime site for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the bromophenyl group and an organoboron compound (e.g., a boronic acid or ester). This is a powerful tool for creating biaryl structures.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the bromophenyl group and an amine, providing a direct route to substituted anilines.
4.2. Reactions at the Ketone Group
The carbonyl group can undergo a variety of transformations, including:
-
Reduction: The ketone can be reduced to a secondary alcohol, (4-bromophenyl)(pyridin-2-yl)methanol, using reducing agents such as sodium borohydride or lithium aluminum hydride. This alcohol can serve as a precursor for further synthetic modifications.
-
Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into a carbon-carbon double bond.
-
Reductive Amination: The ketone can be converted to an amine through reaction with an amine in the presence of a reducing agent.
4.3. Reactions involving the Pyridine Ring
The pyridine ring can also participate in various reactions, although the presence of the electron-withdrawing benzoyl group can influence its reactivity. Electrophilic aromatic substitution on the pyridine ring is generally difficult but can occur under harsh conditions.
Diagram: Reactivity Map
Caption: Key reaction pathways for (4-Bromophenyl)-2-pyridyl ketone.
Key Applications in Research and Development
(4-Bromophenyl)-2-pyridyl ketone is a valuable intermediate in the synthesis of biologically active molecules, particularly in the field of drug discovery.
5.1. Precursor for Anticonvulsant Agents
Derivatives of (4-Bromophenyl)-2-pyridyl ketone have been investigated for their potential as anticonvulsant agents. For instance, semicarbazones derived from 4-bromophenyl ketones have shown promising anticonvulsant activity in preclinical models.[10] The core structure of (4-Bromophenyl)-2-pyridyl ketone provides a scaffold that can be readily modified to explore structure-activity relationships for anticonvulsant properties.
5.2. Intermediate in the Synthesis of Kinase Inhibitors
The pyridine and phenyl rings of this ketone are common structural motifs in many kinase inhibitors. The ability to functionalize both rings through cross-coupling reactions makes (4-Bromophenyl)-2-pyridyl ketone an attractive starting material for the synthesis of novel kinase inhibitors. For example, the 2-aminopyridine moiety is a known hinge-binding motif in many kinase inhibitors.
5.3. Intermediate for Anesthetic Agents
The amino-substituted analogue, (2-amino-5-bromophenyl)(pyridin-2-yl)methanone, is a key intermediate in the synthesis of the intravenous anesthetic drug Remazolam.[11] This highlights the importance of the (4-Bromophenyl)-2-pyridyl ketone scaffold in the development of central nervous system active drugs.
5.4. Building Block for Novel Heterocycles
The reactivity of the ketone and the bromophenyl group allows for its use in the construction of more complex heterocyclic systems. For example, it can be used as a precursor in the synthesis of quinoline derivatives, which are known to possess a wide range of biological activities, including antimicrobial properties.[12][13]
Conclusion
(4-Bromophenyl)-2-pyridyl ketone is a strategically important synthetic intermediate with a rich chemical profile. Its versatile reactivity, stemming from the presence of the bromo-aryl, pyridyl, and ketone functionalities, allows for the facile construction of a diverse array of complex molecules. Its demonstrated utility as a precursor for anticonvulsants, kinase inhibitors, and anesthetic agents underscores its significance in medicinal chemistry and drug discovery. Further exploration of the synthetic potential of this molecule is likely to lead to the development of new therapeutic agents and functional materials.
References
- D. S. Mehta, S. K. Shah, and V. H. Shah, "Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones," Indian J. Chem., Sect. B: Org. Chem. Incl. Med. Chem., vol. 43, no. 1, pp. 189-193, 2004.
- Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines," J. Org. Chem., 2018, 83 (15), pp 8639–8649.
-
PubChem Compound Summary for CID 87654, (4-Bromophenyl)-2-pyridyl ketone. National Center for Biotechnology Information. [Online]. Available: [Link].
-
NIST Chemistry WebBook, SRD 69, Methanone, (4-bromophenyl)phenyl-. [Online]. Available: [Link].
-
NIST Chemistry WebBook, SRD 69, Mass spectrum of Methanone, (4-bromophenyl)phenyl-. [Online]. Available: [Link].
- A. M. M. E. F. E. G. G. M. A. A. A. A. A. A. A. M. El-Naggar et al., "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors," ACS Omega, vol. 6, no. 43, pp. 28731–28744, 2021.
- CN110746345B, "Synthesis method of 2-(2-amino-5-bromo-benzoyl)
-
Apicule, "2-(2-Amino-5-bromobenzoyl)pyridine (CAS No: 1563-56-0) API Intermediate Manufacturers." [Online]. Available: [Link].
-
PubChem Compound Summary for CID 87654, (4-Bromophenyl)-2-pyridyl ketone. National Center for Biotechnology Information. [Online]. Available: [Link].
-
PubChem Compound Summary for CID 766506, Methanone, (4-bromophenyl)-4-pyridinyl-. National Center for Biotechnology Information. [Online]. Available: [Link].
- A. M. M. E. F. E. G. G. M. A. A. A. A. A. A. M. El-Naggar et al., "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors," ACS Omega, vol. 6, no. 43, pp. 28731–28744, 2021.
- S. S. Wagh, S. S. Joshi, and S. V. Wagh, "Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
- J. P. Wibaut and H. G. P. van der Voort, "The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II," Recueil des Travaux Chimiques des Pays-Bas, vol. 71, no. 8, pp. 798-804, 1952.
- X. Lei, Y. Wang, S. Ma, and P. Jiao, "Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET," J. Org. Chem., vol. 89, no. 11, pp. 7148-7155, 2024.
- C. Wang, H. Li, Y. Wang, and C. Bolm, "C(β) bond cleavage of saturated aryl ketones with amines leading to α-ketoamides: A copper-catalyzed aerobic oxidation process with air," Chem. Commun., vol. 51, no. 75, pp. 14266-14269, 2015.
-
Human Metabolome Database, "13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529)." [Online]. Available: [Link].
- M. D. Molbank, "2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione," Molbank, vol. 2023, no. 1, p. M1548, 2023.
- S. S. Wagh, S. S. Joshi, and S. V. Wagh, "Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
-
Organic Chemistry Data, "NMR Spectroscopy :: 13C NMR Chemical Shifts." [Online]. Available: [Link].
- EP2586777A1, "Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)
- S. A. G. El-Feky et al., "Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS," Res. J. Chem. Sci., vol. 1, no. 5, pp. 85-87, 2011.
-
US EPA, "Methanone, (4-bromophenyl)-3-pyridinyl- - Substance Details - SRS." [Online]. Available: [Link].
- A. J. M. Farley et al., "Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions," J. Am. Chem. Soc., vol. 143, no. 25, pp. 9631–9639, 2021.
-
PubChemLite, "methanone." [Online]. Available: [Link].
Sources
- 1. 4-bromo-2-[(pyridin-2- yl)carbonyl]aniline| CAS No:1563-56-0|ZaiQi Bio-Tech [chemzq.com]
- 2. (4-Bromophenyl)-2-pyridyl ketone | C12H8BrNO | CID 87654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methanone, (4-bromophenyl)-4-pyridinyl- | C12H8BrNO | CID 766506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Methanone, (4-bromophenyl)phenyl- [webbook.nist.gov]
- 7. Methanone, (4-bromophenyl)phenyl- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
